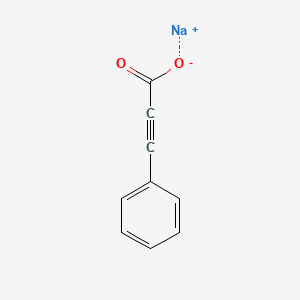

Sodium 3-phenylpropiolate

Description

Historical Context of Phenylpropiolic Acid and its Derivatives

Phenylpropiolic acid and its derivatives have a notable history in organic chemistry. Phenylpropiolic acid, with the chemical formula C₆H₅C≡CCO₂H, was first synthesized by the action of alcoholic potash on cinnamic acid dibromide. hmdb.ca Early research characterized it as a compound that crystallizes in long needles or prisms with a melting point of 136–137 °C.

Early studies explored its fundamental reactivity. For instance, heating phenylpropiolic acid with water to 120 °C results in its decarboxylation to yield phenylacetylene (B144264). hmdb.ca Its triple bond and carboxylic acid functional groups allow for a range of chemical transformations. Oxidation with chromic acid breaks down the molecule to benzoic acid. hmdb.ca Conversely, reduction with zinc and acetic acid leads to cinnamic acid, while a stronger reducing agent like sodium amalgam produces hydrocinnamic acid (also known as 3-phenylpropanoic acid). hmdb.cawikipedia.org

In the late 19th and early 20th centuries, chemists also investigated derivatives of phenylpropiolic acid. A significant example is ortho-nitrophenylpropiolic acid, which can be prepared from ortho-nitrocinnamic acid dibromide. This derivative was noted for its ready conversion into the valuable dye, indigo, upon heating. Another area of early investigation was the polymerization of phenylpropiolic acid, which, under the influence of acetic anhydride (B1165640), was found to produce the anhydride of 1-phenyl-2,3-naphthalenedicarboxylic acid rather than a simple phenylpropiolic anhydride. scispace.com This discovery highlighted the complex reaction pathways available to this class of molecules. scispace.com

Significance of Alkynoate Carboxylates in Contemporary Organic Synthesis

Alkynoate carboxylates, often referred to as 2-alkynoates, are a class of organic compounds that includes sodium 3-phenylpropiolate. They are recognized as exceptionally valuable and versatile building blocks in modern organic synthesis. nih.govnih.gov Their importance stems from the presence of an electron-deficient carbon-carbon triple bond conjugated with a carboxylate group, which can be transformed into a diverse array of other desirable functional groups and molecular scaffolds. nih.govresearchgate.net

These compounds serve as precursors for numerous biologically active molecules and complex organic structures. nih.gov The acetylene (B1199291) bond within aryl alkynoates is readily functionalized, making them powerful synthetic tools. researchgate.net They are frequently employed in a variety of chemical reactions, including:

Cycloaddition Reactions : Alkynoate carboxylates are excellent substrates for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. ethz.chfrontiersin.org These reactions are known for their efficiency and high atom economy. frontiersin.org

Synthesis of Heterocycles : They are key starting materials for synthesizing a wide range of heterocyclic compounds. For example, the reaction of phenyl propiolates with sodium sulfinates can yield 3-phenylsulfonylcoumarins. researchgate.net Similarly, this compound can be used with reagents like sodium phosphaethynolate to create phosphorus-containing heterocycles. ethz.ch

Multicomponent Reactions : Aryl alkynoates are effective components in multicomponent reactions, where multiple starting materials combine in a single step to form a complex product, such as arylamidines or substituted 1,2,3-triazoles. rsc.org

Decarboxylative Coupling : The carboxylate group can be removed in decarboxylative reactions that simultaneously form new bonds. A notable example is the phosphoric acid-mediated reaction of phenylpropiolic acids with sodium sulfinates to produce vinyl sulfones. acs.org

Despite their utility, the direct synthesis of 2-alkynoates can present challenges, such as the risk of isomerization to allenes under basic conditions. nih.gov This has driven the development of numerous catalytic methods, including palladium-catalyzed oxidative carbonylation of terminal alkynes and rhodium-catalyzed transformations, to access these valuable intermediates. nih.govnih.gov The use of salts like this compound provides a stable and reactive form of the alkynoate, making it a crucial reagent for introducing the phenylpropiolate moiety into target molecules.

Data Tables

Table 1: Physicochemical Properties of Phenylpropiolic Acid

| Property | Value |

| IUPAC Name | 3-Phenylprop-2-ynoic acid |

| CAS Number | 637-44-5 |

| Chemical Formula | C₉H₆O₂ |

| Molar Mass | 146.14 g/mol |

| Melting Point | 135 to 137 °C (275 to 279 °F; 408 to 410 K) |

| Appearance | Long needles or prisms |

Data sourced from multiple references. biosynth.com

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | sodium;3-phenylprop-2-ynoate |

| CAS Number | 7063-23-2 |

| Chemical Formula | C₉H₅NaO₂ |

| Molecular Weight | 168.13 g/mol |

| SMILES Code | O=C([O-])C#CC1=CC=CC=C1.[Na+] |

Data sourced from multiple references. bldpharm.com

Properties

IUPAC Name |

sodium;3-phenylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKFIFCNCXVKDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635517 | |

| Record name | Sodium 3-phenylprop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-23-2 | |

| Record name | Sodium 3-phenylprop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of the 3 Phenylpropiolate Moiety

Decarboxylative Reactions

The loss of carbon dioxide from the carboxylate group of sodium 3-phenylpropiolate is a powerful driving force for the formation of new chemical bonds. This strategy has been effectively harnessed in various synthetic methodologies, particularly in the introduction of sulfonyl groups and for mechanistic studies of the decarboxylation process itself.

The reaction of 3-phenylpropiolic acid or its salts with sodium sulfinates under oxidative conditions provides a direct route to alkynyl and vinyl sulfones through a decarboxylative sulfonylation process. This transformation typically involves the generation of a sulfonyl radical which then participates in a cascade leading to the final product.

Research has shown that specific sodium arenesulfinates can engage in the oxidative decarboxylative sulfonylation of 3-phenylpropiolic acid, yielding the corresponding alkynyl sulfones in low to good yields. nih.govrsc.org For instance, the reaction of various electronically distinct substituted arylacetylenic acids with sodium p-toluenesulfinate has been shown to produce the corresponding alkynyl sulfones in good yields. nih.govrsc.org An electrochemical approach has also been reported for the decarboxylative cross-coupling of 3-phenylpropiolic acid derivatives with sodium arylsulfinates to afford arylacetylenic sulfones. researchgate.net

Alternatively, a phosphoric acid-mediated protocol facilitates the decarboxylative coupling of phenylpropiolic acids with sodium sulfinates to produce (E)-vinyl sulfones. acs.orgacs.org This environmentally friendly method avoids the need for metal catalysts. acs.org The reaction proceeds smoothly with a variety of substituted phenylpropiolic acids and sodium sulfinates, affording the vinyl sulfone products in moderate to excellent yields. acs.org Studies on the substrate scope revealed that phenylpropiolic acids with electron-donating alkyl substituents generally give high yields, whereas those with electron-withdrawing groups result in lower yields. acs.org

Table 1: Phosphoric Acid-Mediated Decarboxylative Sulfonylation of Phenylpropiolic Acids with Sodium Sulfinates acs.org

| Phenylpropiolic Acid Substituent (R¹) | Sodium Sulfinate Substituent (R²) | Product Yield (%) |

|---|---|---|

| H | H | 78 |

| 4-Methyl | H | 85 |

| 4-Methoxy | H | 91 |

| 4-Trifluoromethyl | H | 56 |

| H | 4-Methyl | 82 |

| H | 4-Methoxy | 85 |

The study of kinetic isotope effects (KIEs) provides profound insight into reaction mechanisms by revealing the rate-determining steps of a chemical transformation. The decarboxylation of phenylpropiolic acid and its salts has been a subject of such mechanistic investigations. mcmaster.caresearchgate.net

Carbon-13 KIEs have been extensively examined for the decarboxylation of phenylpropiolic acid (PPA) labeled at the carboxyl carbon. researchgate.netiaea.org When PPA is decarboxylated in a formic acid medium, the ¹³C KIEs are relatively small, in the range of 1.0034 to 1.0047, suggesting that the C-C bond cleavage is not the sole rate-determining step. iaea.org The results indicate that the rate-determining step is likely the formation of the Cα-H bond, which is preceded by the protonation of the triple bond of the phenylpropiolic acid. iaea.org

Further studies in different media, such as diluted aqueous sulfuric acid and pure water, have shown varying KIE values, highlighting the sensitivity of the reaction mechanism to the surrounding environment. researchgate.net For example, the ¹³C KIE for the decarboxylation of PPA in pure water at 133.7°C was found to be 1.020, significantly higher than that observed in formic acid, suggesting a different transition state structure. researchgate.net Investigations into the thermal decarboxylation of pure phenylpropiolic acid have also been conducted to understand the fractionation of carbon-13 isotopes during the process. researchgate.net

Cycloaddition and Annulation Reactions

The alkyne moiety in the 3-phenylpropiolate structure is an excellent dipolarophile and dienophile, readily participating in cycloaddition and annulation reactions to construct various heterocyclic and carbocyclic frameworks.

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles. Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with activated alkynes like phenylpropiolates in a concerted [3+2] cycloaddition to form highly substituted pyrrole (B145914) derivatives. wikipedia.orgpsu.edu

Azomethine ylides can be generated in situ from various precursors, such as imines. wikipedia.orgrsc.org For example, the reaction of imines with difluorocarbene generates an intermediate azomethine ylide, which can be trapped by an electron-deficient alkyne. psu.edursc.org The process involves the initial 1,3-dipolar cycloaddition to the alkyne, followed by an elimination step to afford the final aromatic pyrrole. rsc.org The reaction of an azafulvenium methide, a type of azomethine ylide, with ethyl 3-phenylpropiolate has been shown to lead to both 1,3- and 1,7-cycloaddition products, with the outcome influenced by a combination of electronic and steric factors. conicet.gov.ar Other 1,3-dipoles, such as sydnones, also undergo smooth cycloaddition with phenylpropiolate esters to yield pyrazoles after the extrusion of carbon dioxide. lew.ro

Intramolecular cyclization of appropriately substituted phenylpropiolate esters is a highly effective strategy for the synthesis of fused heterocyclic systems, most notably coumarins. scispace.comrsc.org These reactions often proceed via radical or electrophilic pathways, where the phenylpropiolate moiety is attacked by an intramolecular nucleophile.

A metal-free, visible-light-promoted method has been developed for the intramolecular cyclization of aryl propiolates with sodium sulfinates to produce sulfonylated coumarins and spiro-trienones. rsc.org In this reaction, a sulfonyl radical is generated and adds to the alkyne, initiating a cascade that results in ipso-cyclization onto the tethered aromatic ring. rsc.orgresearchgate.net Similarly, platinum catalysts have been shown to facilitate the intramolecular cyclization of phenyl propynoates to yield coumarins and benzocoumarins. scispace.com Another approach involves the intramolecular dehydro-Diels-Alder reaction of substrates like (E)-3-(thiophen-3-yl)allyl 3-phenylpropiolate, which, upon microwave heating, can form substituted benzo[b]thiophenes. pitt.edu

Table 2: Synthesis of Heterocycles via Intramolecular Cyclization of Phenylpropiolate Derivatives

| Starting Material Type | Reaction Type | Key Reagents/Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| Aryl propiolates | Radical ipso-cyclization | PhSO₂Na, Eosin Y, Blue LEDs | Sulfonylated coumarins | rsc.org |

| Phenyl propiolates | Radical ipso-cyclization | NaSO₂R, K₂S₂O₈, AgNO₃ | 3-Phenylsulfonylcoumarins | researchgate.net |

| (E)-3-(thiophen-3-yl)allyl 3-phenylpropiolate | Intramolecular dehydro-Diels-Alder | Microwave, 225 °C | Benzo[b]thiophene derivative | pitt.edu |

Nucleophilic and Electrophilic Additions to the Alkyne Moiety

The electron-deficient nature of the alkyne in phenylpropiolates, due to the conjugation with the carboxylate group, makes it susceptible to attack by both nucleophiles and electrophiles. These addition reactions are fundamental to the functionalization of the propiolate core.

Nucleophilic conjugate addition (a Michael-type addition) is a common reaction pathway for phenylpropiolates. acs.orgnih.gov Soft nucleophiles, such as thiolates, readily add to the β-carbon of the alkyne. acs.orgnih.gov The first reported instance of a heteronuclear 1,4-conjugate addition involved the reaction of sodium thiophenolate with ethyl phenylpropiolate. acs.orgnih.gov These thiol-yne additions are highly efficient and stereospecific, generally following an anti-addition mechanism to yield the Z-isomer as the primary product. acs.orgnih.govresearchgate.net Besides thiols, other nucleophiles like amines and alcohols can also participate in these conjugate additions. acs.orgnih.gov

The alkyne can also undergo electrophilic addition. A key example is the iodination of sodium phenylpropiolate. acs.org The kinetics of this reaction have been studied to understand the mechanism of electrophilic attack on the carbon-carbon triple bond. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Phenylpropiolic acid |

| Sodium sulfinate |

| Sodium arenesulfinate |

| Alkynyl sulfone |

| Sodium p-toluenesulfinate |

| (E)-Vinyl sulfone |

| Phenylpropiolic acid |

| Formic acid |

| Sulfuric acid |

| Azomethine ylide |

| Pyrrole |

| Ethyl 3-phenylpropiolate |

| Sydnone |

| Pyrazole |

| Aryl propiolate |

| Coumarin (B35378) |

| Sulfonylated spiro-trienone |

| Benzocoumarin |

| (E)-3-(thiophen-3-yl)allyl 3-phenylpropiolate |

| Benzo[b]thiophene |

| N-Arylpropiolamide |

| 4-Aryl-2-quinolinone |

| Sodium thiophenolate |

| Z-isomer |

| Phenylpropynal |

Hydroarylation and Ionic Hydrogenation Pathways

Hydroarylation of the 3-phenylpropiolate framework provides a direct method for creating carbon-carbon bonds to form substituted alkenes. researchgate.net Various transition-metal catalysts, including ruthenium, nickel, and palladium complexes, have been employed to facilitate this transformation. rsc.orgthieme-connect.com Ruthenium-catalyzed hydroarylation can proceed via a chelation-assisted deprotonation mechanism, where the catalyst activates an ortho C-H bond of an aromatic carbamate, followed by insertion of the alkyne to yield highly substituted and stereoselective products. rsc.org

Nickel-catalyzed hydroarylation of methyl 3-phenylpropiolate with arylboronic acids represents another efficient pathway. dicp.ac.cn This method demonstrates excellent functional group tolerance and provides access to a variety of trisubstituted alkenes. dicp.ac.cnnih.gov

| Catalyst System | Arylboronic Acid | Solvent | Temperature (°C) | Yield (%) |

| Ni(OTf)₂ / Ligand | Phenylboronic acid | t-AmylOH | 80 | 90 |

| Ni(OTf)₂ / Ligand | 4-Methylphenylboronic acid | t-AmylOH | 80 | 85 |

| Ni(OTf)₂ / Ligand | 4-Methoxyphenylboronic acid | t-AmylOH | 80 | 88 |

| Ni(OTf)₂ / Ligand | 4-Fluorophenylboronic acid | t-AmylOH | 80 | 75 |

| Table: Nickel-Catalyzed Hydroarylation of Methyl 3-phenylpropiolate with Various Arylboronic Acids. nih.gov |

Ionic hydrogenation offers a pathway to reduce the alkyne functionality. This can be achieved through methods that involve the addition of a hydride to an activated substrate. wikipedia.org For instance, the palladium-catalyzed hydrogenation of ethyl 3-phenylpropiolate using formic acid as a hydrogen source allows for the selective formation of either (Z)- or (E)-alkenes by tuning the reaction conditions. acs.org The use of specific phosphine (B1218219) ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), is crucial for achieving high stereoselectivity. acs.org This transformation provides direct evidence for a reaction mechanism involving the combination of a carboxylic acid and a zerovalent palladium catalyst. acs.org In some variations, this reaction can proceed to full saturation to yield 3-phenylpropanoic acid. cdc.gov

| Catalyst System | Solvent | Conditions | Product | Z/E Ratio | Yield (%) |

| Pd₂(dba)₃ / dppb | Dioxane | 80 °C, 15 h | (Z)-Alkene | 98/2 | 97 |

| Pd₂(dba)₃ / dppb | Dioxane | 25% aqueous formic acid | (E)-Alkene | 11/89 | High |

| Pd(PPh₃)₄ | Dioxane | 80 °C, 5 h | Alkene Mixture | 87/13 | Quantitative |

| Table: Palladium-Catalyzed Ionic Hydrogenation of Ethyl 3-phenylpropiolate with Formic Acid. acs.org |

Reactions with Sulfur-Containing Nucleophiles

The electron-deficient alkyne of the 3-phenylpropiolate moiety is highly susceptible to conjugate addition by sulfur-containing nucleophiles, such as thiolates. researchgate.netbham.ac.uk This reaction, often referred to as a thiol-yne Michael addition, is a powerful tool for forming carbon-sulfur bonds. acs.orgresearchgate.net The addition of sodium thiophenolate to ethyl 3-phenylpropiolate was one of the earliest examples of this type of reaction. bham.ac.uk

Mechanistic studies have shown that the reaction typically proceeds via an anti-addition pathway, where the thiolate anion attacks the β-carbon of the alkyne. acs.org This process leads predominantly to the formation of the (Z)-isomer of the resulting vinyl sulfide. acs.orgresearchgate.net The stereochemical outcome can, however, be influenced by factors such as the solvent and the presence of a catalyst. acs.org While the reaction can proceed without a catalyst, particularly with highly acidic thiols or in polar solvents, the use of base catalysts significantly broadens the scope and improves the efficiency of the transformation. acs.org

| Thiol | Base/Catalyst | Solvent | Temperature (°C) | Product Stereochemistry |

| p-Toluenethiol | Sodium Methoxide | Methanol (B129727) | Reflux | Z-isomer dominant |

| Thiophenol | None | PEG | 60 | ~90% Yield |

| Thiol-peptide | Triethylamine | Aq. Acetonitrile (B52724) | Ambient | Z/E mixture |

| Table: Stereochemical Outcomes in the Reaction of Phenylpropiolate Esters with Sulfur Nucleophiles. researchgate.netthieme-connect.de |

Radical-Mediated Transformations

Radical reactions provide an alternative and powerful avenue for the functionalization of the 3-phenylpropiolate moiety. These transformations are initiated by the addition of a radical species to the carbon-carbon triple bond, leading to a cascade of events that can form complex heterocyclic structures.

Sulfonyl Radical-Triggered Processes

The reaction of phenyl propiolates with sulfonyl radicals, typically generated from sodium sulfinates or sulfinic acids, is an effective method for synthesizing 3-sulfonylated coumarins. researchgate.netresearchgate.netgrafiati.com These processes often involve a radical sulfonylation followed by a cyclization cascade. researchgate.net The sulfonyl radical can be generated using various methods, including chemical oxidation with systems like potassium persulfate/silver nitrate (B79036) or tert-butyl hydroperoxide/potassium iodide, as well as through electrochemical means. researchgate.nettandfonline.com

Once generated, the sulfonyl radical adds to the alkyne of the phenyl propiolate. This is followed by an ipso-cyclization onto the aromatic ring and a subsequent 1,2-ester migration to yield the final coumarin product. researchgate.net This radical-triggered domino reaction tolerates a broad range of functional groups and can produce the desired products in high yields. researchgate.net Electrochemical methods offer a transition-metal- and external oxidant-free alternative at room temperature, further enhancing the utility of this transformation. tandfonline.comresearcher.life

| Sulfonyl Source | Oxidant / Catalyst | Solvent | Temperature | Yield (%) |

| Phenylsulfinic acid | K₂S₂O₄ / AgNO₃ | CH₃CN/H₂O | 80 °C | 77 |

| Sodium benzenesulfinate | K₂S₂O₄ / AgNO₃ | CH₃CN/H₂O | 80 °C | 82 |

| Sodium p-toluenesulfinate | K₂S₂O₄ / AgNO₃ | CH₃CN/H₂O | 80 °C | 96 |

| Sodium p-toluenesulfinate | TBHP / KI | DMSO/AcOH | 100 °C | 91 |

| Table: Synthesis of 3-Phenylsulfonylcoumarins via Sulfonyl Radical-Triggered Cyclization of Phenyl Propiolate. researchgate.net |

Elucidation of Radical Intermediates in Catalytic Cycles

The mechanisms of many catalytic transformations involving the 3-phenylpropiolate moiety proceed through key radical intermediates. utexas.edu The elucidation of these transient species is crucial for understanding and optimizing reaction pathways. A primary intermediate formed in many radical-mediated reactions is the vinyl radical. rsc.orgmdpi.com

In the sulfonyl radical-triggered cyclization, for example, a plausible mechanism begins with the formation of the sulfonyl radical, which then adds to the carbon-carbon triple bond of the aryl 3-phenylpropiolate. tandfonline.com This addition generates a vinyl radical intermediate. tandfonline.comresearchgate.net This highly reactive species subsequently undergoes a 5-exo-trig intramolecular cyclization to yield a spirocyclic radical intermediate. tandfonline.com This intermediate can then be oxidized and undergo rearrangement and deprotonation to furnish the final aromatic product. tandfonline.comnih.gov The presence of such radical intermediates has been supported by control experiments and is consistent with the observed products in various radical-initiated cascade reactions. nih.govsoton.ac.uk The stability and reactivity of the vinyl radical are central to the success of these cyclization processes. rsc.org

Advanced Applications of 3 Phenylpropiolate Derivatives in Organic Synthesis

Building Blocks for Diverse Heterocyclic Frameworks

The propiolate scaffold is a key precursor for synthesizing numerous heterocyclic systems through various cyclization strategies. Its ability to participate in multi-component reactions and cycloadditions makes it an invaluable tool for generating molecular diversity.

Pyrrole (B145914) and Spiro[indoline-pyrrole] Derivatives

A notable application of 3-phenylpropiolate esters is in the catalyst-free, three-component synthesis of spiro[indoline-3,2′-pyrrole] derivatives. rsc.orgresearchgate.net This reaction involves the condensation of isatins, α-amino acids, and a phenylpropiolic acid ester, typically in refluxing isopropanol, to yield the desired spiro compounds with high regioselectivity. rsc.orgresearchgate.net

The proposed mechanism begins with the condensation of an isatin (B1672199) and an α-amino acid (like sarcosine) to generate an azomethine ylide. orientjchem.orgorientjchem.org In a protic solvent such as isopropanol, this intermediate is thought to undergo decarboxylation to form a 1,3-dipole. orientjchem.orgorientjchem.org This dipole then engages in a 1,3-dipolar cycloaddition with the methyl 3-phenylpropiolate, acting as the dipolarophile, to construct the final spiro[indoline-3,2′-pyrrole] product in excellent yields. orientjchem.orgorientjchem.orgresearchgate.net This method provides a straightforward and efficient route to complex spirooxindole skeletons, which are significant in medicinal chemistry. researchgate.netacs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Product | Yield |

|---|---|---|---|---|---|---|

| 5-Methylindoline-2,3-dione | Sarcosine | Methyl 3-phenylpropiolate | Isopropanol | Reflux, 8h | Spiro[indoline-3,2′-pyrrole] derivative | Excellent orientjchem.orgorientjchem.org |

| Isatins | α-Amino Acid | Phenylpropiolic acid esters | Isopropanol | Reflux | Spiro[indoline-3,2′-pyrroles] | High rsc.orgresearchgate.net |

Coumarin (B35378) Derivatives and Analogues

Phenylpropiolate derivatives are extensively used in the synthesis of coumarins, a class of compounds with a prominent benzopyrone structure. researchgate.net Various synthetic strategies have been developed, often involving metal-catalyzed or radical-mediated cyclization reactions.

One method involves the iodine-catalyzed cascade cyclization and sulfenylation of alkynoates with sodium arylsulfinates to produce 3-sulfenylated coumarins. rsc.org Similarly, the reaction of phenyl 3-phenylpropiolates with sodium sulfinate or sulfinic acids in the presence of silver nitrate (B79036), TBHP, and KI can yield 3-phenylsulfonylcoumarins. researchgate.net Phenylpropiolates bearing electron-donating groups generally give better yields in these transformations. rsc.orgnih.gov

Furthermore, metal-free, photoinduced cyclization of alkynoates like p-tolyl 3-phenylpropiolate with N-iodosuccinimide (NIS) in acetonitrile (B52724) provides a route to iodo-coumarins. researchgate.netscispace.com Another approach is the hydroarylation of aryl alkynoates with phenols, catalyzed by Pd(OAc)2 in a mixture of TFA and DCM, to form coumarin derivatives. scispace.com

| Propiolate Derivative | Reagents | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|

| Phenyl 3-phenylpropiolate | Sodium arylsulfinates | Iodine | 3-Sulfenylcoumarins | rsc.org |

| Phenyl 3-phenylpropiolate | Sodium sulfinate/sulfinic acids, TBHP, KI | Silver nitrate | 3-Phenylsulfonylcoumarins | researchgate.net |

| p-Tolyl 3-phenylpropiolate | N-Iodosuccinimide (NIS) | Visible Light (Metal-free) | Iodo-coumarins | researchgate.netscispace.com |

| Aryl alkynoates | Phenols | Pd(OAc)2/TFA | Coumarin derivatives | scispace.com |

Phosphinine and Phospholide Systems

The synthesis of phosphorus-containing heterocycles, such as phosphinines, can also be achieved using phenylpropiolate derivatives. A key reaction involves the use of sodium phosphaethynolate (Na[OCP]) as a building block. The reaction between Na[OCP] and ethyl phenylpropiolate leads to the formation of a 4-oxy-phosphinine, specifically the sodium salt of diethyl 4-hydroxy-2,6-diphenylphosphinine-3,5-dicarboxylate. ethz.ch This phosphinine derivative is noted to be less stable than its 2-oxy-phosphinine counterpart but serves as a precursor for further functionalization. ethz.ch For instance, it can be oxidized with oxygen or sulfur, and one-electron oxidation yields a bisphosphinone. ethz.ch The development of synthetic routes to such low-coordinated phosphorus compounds is a significant area of research due to their unique electronic properties and potential applications as ligands in catalysis. fu-berlin.de

Sulfenylated Quinolinone Derivatives

In a manner analogous to coumarin synthesis, phenylpropiolate chemistry can be extended to nitrogen-based heterocycles like quinolinones. An iodine-catalyzed cascade cyclization/sulfenylation of N-alkyl arylpropiolamides with arylsulfinates provides an effective route to 3-sulfenylquinolinone derivatives. rsc.org A related method involves the intramolecular cyclization of N-arylpropynamides, mediated by disulfides and PhICl2, to forge 3-sulfenyl quinolinones. thieme-connect.com These reactions highlight a powerful strategy for C-S bond formation and heterocycle construction in a single step. Research has also explored metal-free approaches, such as using sodium arylsulfinates as the sulfur source in an iodine-catalyzed electrophilic cyclization to furnish these derivatives. acs.org

Pyrazoline and Dihydropyridine Synthesis

The versatility of phenylpropiolate esters extends to the synthesis of other nitrogen-containing heterocycles, including pyrazolines and dihydropyridines. A gold-catalyzed, one-pot reaction between imines and methyl phenylpropiolate can produce polysubstituted pyrazolines and dihydropyridines. acs.org The reaction is proposed to proceed through an aza-enyne metathesis followed by a 6π electrocyclization, with the reaction pathway and final product being influenced by the substituents on the imine reactant. acs.org

In contrast, a zinc(II) triflate-catalyzed three-component reaction of aldimines, alkynes, and an electron-poor acetylene (B1199291) dicarboxylate has been developed for synthesizing 1,6-dihydropyridines. scispace.com However, when ethyl phenylpropiolate was used as the internal electron-poor alkyne in this system, it only afforded trace amounts of the corresponding dihydropyridine, indicating a limitation of this specific substrate in this particular reaction. scispace.com

Formation of Functionalized Alkenes and Alkynes

Beyond the synthesis of cyclic systems, phenylpropiolate derivatives are valuable starting materials for creating highly functionalized acyclic molecules, particularly alkenes and alkynes. These reactions often involve the stereoselective addition across the carbon-carbon triple bond.

A notable example is the ruthenium-catalyzed ortho-C-H alkenylation of arylphosphine oxides with ethyl 3-phenylpropiolate. scispace.com This hydroarylation process results in the regioselective formation of an ortho-alkenylated arylphosphine oxide, exclusively as the E-isomer, providing access to bifunctional phosphine (B1218219) ligands. scispace.com

Another significant transformation is the copper-catalyzed hydroarylation of alkynoates. The reaction of ethyl 3-phenylpropiolate with arylboronic acids, catalyzed by copper acetate (B1210297) in methanol (B129727) at room temperature, stereoselectively produces 3,3-diarylacrylates in good yields. orgsyn.org This method offers a straightforward and efficient alternative to protocols that require more expensive precious metal catalysts. orgsyn.org

Additionally, phenylpropiolic acid itself can be a precursor to functionalized alkynes. For instance, it can undergo halodecarboxylation reactions to form 1-haloalkynes, which are themselves useful synthetic intermediates. sigmaaldrich.com

| Propiolate Derivative | Reagents | Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Ethyl 3-phenylpropiolate | Arylphosphine oxides | Ruthenium complex | (E)-ortho-Alkenylated arylphosphine oxide | Regio- and stereoselective | scispace.com |

| Ethyl 3-phenylpropiolate | Arylboronic acids | Copper acetate | 3,3-Diarylacrylates | Syn-selective | orgsyn.org |

Vinyl Sulfones and Alkynyl Sulfones

Vinyl sulfones are recognized as important structural units in synthetic chemistry, serving as key components in biologically active compounds and as versatile chemical intermediates. acs.org Traditional methods for their synthesis often involve harsh conditions or the use of metallic reagents. acs.org However, modern approaches leverage the reactivity of 3-phenylpropiolate derivatives for more efficient and environmentally benign syntheses.

A notable method involves a phosphoric acid-mediated decarboxylative coupling reaction between phenylpropiolic acids and sodium sulfinates. acs.orgacs.org This transformation is efficient, environmentally friendly, and proceeds without a metal catalyst. acs.orgorganic-chemistry.org The reaction is typically performed in a solvent like DMSO at elevated temperatures. acs.org Studies have shown that a wide variety of substituted phenylpropiolic acids and sodium sulfinates can be used, affording the desired vinyl sulfone products in moderate to excellent yields. acs.orgorganic-chemistry.org The reaction tolerates various functional groups on both starting materials, although strong electron-withdrawing groups on the sodium sulfinate can lead to lower yields. acs.org

Table 1: Phosphoric Acid-Mediated Synthesis of Vinyl Sulfones acs.org Reaction conditions: Phenylpropiolic acid (0.3 mmol), sodium sulfinate (0.9 mmol), phosphoric acid (0.6 mmol), in DMSO (2 mL) at 80 °C for 12 hours.

| Phenylpropiolic Acid Derivative | Sodium Sulfinate Derivative | Product | Yield (%) |

|---|---|---|---|

| Phenylpropiolic acid | Sodium benzenesulfinate | (E)-(2-(phenylsulfonyl)vinyl)benzene | 85% |

| 4-Methylphenylpropiolic acid | Sodium benzenesulfinate | (E)-1-methyl-4-(2-(phenylsulfonyl)vinyl)benzene | 82% |

| 4-Methoxyphenylpropiolic acid | Sodium benzenesulfinate | (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene | 78% |

| Phenylpropiolic acid | Sodium 4-methylbenzenesulfinate | (E)-1-methyl-4-((2-phenylvinyl)sulfonyl)benzene | 88% |

In addition to vinyl sulfones, 3-phenylpropiolate derivatives are precursors to alkynyl sulfones. A highly efficient, metal-free, iodine-catalyzed reaction of arylacetylenic acids, such as 3-phenylpropiolic acid, with sodium sulfinates provides a direct route to arylacetylenic sulfones. organic-chemistry.org Electrochemical methods have also been developed for the sulfonylation of alkynes with sodium sulfinates, which proceed under mild, oxidant-free conditions to furnish diverse alkynyl sulfones. organic-chemistry.org

Furthermore, advanced functionalization can be achieved through multicomponent reactions. A visible light-induced selenosulfonylation of alkynes, including ethyl 3-phenylpropiolate, has been developed using low-cost cobalt or copper catalysts. sci-hub.se This reaction proceeds via a free radical addition mechanism to create highly functionalized β-(seleno)vinyl sulfones. sci-hub.se

Table 2: Visible Light-Induced Selenosulfonylation of Ethyl 3-phenylpropiolate sci-hub.se Reaction conditions: Ethyl 3-phenylpropiolate (0.2 mmol), Selenosulfonate (0.2 mmol), Catalyst (5 mol%), in MeCN (1.0 mL) under blue LED irradiation for 4 hours.

| Selenosulfonate (PhSeSO₂Ar) | Catalyst | Product | Yield (%) |

|---|---|---|---|

| S-phenyl benzeneselenosulfonate | CoCl₂ | Ethyl (Z)-3-(phenylselanyl)-3-phenyl-2-(phenylsulfonyl)acrylate | 86% |

| S-(p-tolyl) benzeneselenosulfonate | CoCl₂ | Ethyl (Z)-3-(phenylselanyl)-3-phenyl-2-(tosyl)acrylate | 75% |

| S-(4-methoxyphenyl) benzeneselenosulfonate | CoCl₂ | Ethyl (Z)-2-((4-methoxyphenyl)sulfonyl)-3-(phenylselanyl)-3-phenylacrylate | 82% |

Stereoselective Synthesis of Tetrasubstituted Olefins

The synthesis of tetrasubstituted olefins, particularly with high stereoselectivity, is a significant challenge in organic synthesis due to steric hindrance. uga.eduresearchgate.net These structures are prevalent in biologically active molecules and molecular devices. nih.gov Derivatives of 3-phenylpropiolate can serve as starting points for creating these complex alkenes through multi-step synthetic sequences.

One powerful strategy involves the stereoselective enolization of a ketone precursor and subsequent tosylate formation, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov While not a direct reaction of sodium 3-phenylpropiolate, the necessary ketone intermediates can be accessed from it, making it a key starting material in a longer synthetic plan. This method allows for the highly stereocontrolled synthesis of acyclic, all-carbon tetrasubstituted olefins. nih.gov The choice of substrates and coupling partners in the Suzuki-Miyaura step provides access to either the E- or Z-olefin with excellent yield and stereochemical control. nih.gov The optimized catalytic system, often employing Pd(OAc)₂ with a specialized phosphine ligand like RuPhos, is crucial for achieving high yields and minimizing olefin isomerization. nih.gov

Table 3: Stereoselective Suzuki-Miyaura Coupling for Tetrasubstituted Olefins nih.gov Reaction conditions: Enol Tosylate (1.0 equiv), Boronic Ester (1.1 equiv), Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), K₃PO₄·H₂O (1.5 equiv), in PhMe/H₂O at 70 °C.

| Enol Tosylate | Pinacol (B44631) Boronic Ester | Product | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| (E)-1,2-diphenyl-2-tosyloxyethan-1-one derivative | Phenylboronic acid pinacol ester | 1,1,2-Triphenyl olefin derivative | 98% | >98:2 |

| (E)-1-phenyl-2-tosyloxy-2-(p-tolyl)ethan-1-one derivative | Naphthylboronic acid pinacol ester | 1-Naphthyl-1,2-diphenyl olefin derivative | 95% | >98:2 |

Role as Precursors for Complex Organic Molecules

The inherent reactivity of the alkyne and carboxylate groups makes 3-phenylpropiolate and its derivatives valuable precursors for a wide range of complex organic molecules, particularly heterocycles. Heterocyclic compounds are foundational to medicinal chemistry and materials science. zioc.ru

For instance, potassium 3-phenylpropiolate is utilized in the one-pot, two-step synthesis of coumarin derivatives. Coumarins are a class of benzopyrone-containing heterocycles that are important scaffolds in pharmaceuticals and natural products. researchgate.net The reaction typically involves the condensation of a propiolate salt with other reagents like salicylaldehydes to construct the core heterocyclic structure. The reaction of ethyl 3-phenylpropiolate with amines, such as benzylamine, has also been shown to produce various nitrogen-containing derivatives quantitatively. uniurb.it

Beyond coumarins, these propiolate derivatives serve as building blocks for other important molecules. The electrosynthesis of benzyl (B1604629) 3-phenylpropiolate derivatives has been reported, highlighting that these products are crucial for generating a wide array of compounds in the pharmaceutical, agricultural, and specialty chemical industries. bohrium.com The ability to readily transform the alkyne and ester functionalities allows for the construction of diverse molecular architectures, cementing the role of 3-phenylpropiolate derivatives as versatile intermediates in advanced organic synthesis.

Computational and Theoretical Investigations of 3 Phenylpropiolate Systems

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing density functional theory (DFT), have become indispensable tools for investigating the properties and reactivity of phenylpropiolate systems. These methods allow for the detailed exploration of potential energy surfaces, revealing the structures and stabilities of different molecular forms and the pathways connecting them.

Phenylpropiolic acid (PPA), the conjugate acid of sodium 3-phenylpropiolate, can exist in two planar conformations defined by the orientation of the carboxylic acid group: cis-PPA and trans-PPA. aip.orgaip.org In the cis form, the O=C–O–H dihedral angle is 0°, while in the trans form, it is 180°. aip.org

Quantum chemical calculations at both the Density Functional Theory (DFT) (B3LYP) and Møller-Plesset perturbation theory (MP2) levels have been used to investigate these conformers. researchgate.netnih.gov The calculations consistently predict that the cis-PPA conformer is the more stable of the two. researchgate.net The energy difference between the two forms is significant, with DFT(B3LYP) methods predicting a range of 11.8–13.6 kJ mol⁻¹, and MP2 methods predicting a range of 11.2–14.9 kJ mol⁻¹. aip.org This large energy gap explains why the higher-energy trans-PPA conformer has a negligible population in the gas phase at room temperature. researchgate.netnih.gov

The stability of the cis conformer is attributed to the polarization of the O–H bond due to the orientation of bond dipoles. aip.org Computational studies have successfully located the minima corresponding to both conformers and the transition state structure that connects them on the potential energy surface. aip.org These theoretical predictions are in good agreement with experimental data from gas-phase microwave spectroscopy. aip.orgaip.org

Table 1: Calculated Relative Energies of Phenylpropiolic Acid Conformers

| Method | Basis Set | Relative Energy (kJ mol⁻¹) of trans-PPA vs cis-PPA |

|---|---|---|

| DFT(B3LYP) | 6-311++G(d,p) | 13.6 |

| DFT(B3LYP) | aug-cc-pVDZ | 11.8 |

| MP2 | 6-311++G(d,p) | 14.9 |

| MP2 | aug-cc-pVDZ | 11.2 |

This table is based on data presented in theoretical studies. aip.org

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex mechanisms of reactions involving phenylpropiolates and related compounds. coe.edu By modeling the reaction pathways, DFT calculations provide critical insights into chemoselectivity and the rate-determining steps of a reaction. rsc.org

In another example, computational studies on the enzymatic activation of 3-phenylpropionate (B1229125) by Cytochrome P450 OleTJE used DFT to investigate the bifurcation pathways leading to different products like hydroxylation, desaturation, and decarboxylation. mdpi.comnih.gov These studies build large cluster models of the enzyme's active site to calculate the reaction pathways, demonstrating that the reaction proceeds stepwise through a radical intermediate with a rate-determining hydrogen atom abstraction step. mdpi.com The orientation of the substrate within the enzyme's binding pocket was shown to dictate the product distribution. mdpi.com

DFT is also used more broadly to help students and researchers visualize and interpret 3D representations of transition states and reaction coordinate diagrams for common organic mechanisms. coe.edu

The exploration of transition states and reactive intermediates is crucial for a complete understanding of a chemical reaction's mechanism. ntu.edu.sgsolubilityofthings.com These species represent, respectively, the highest energy points and local energy minima along a reaction coordinate. ntu.edu.sg Due to their transient and often unstable nature, their experimental detection can be challenging, making computational exploration an essential alternative. ims.ac.jp

DFT calculations are used to locate and characterize these fleeting structures. nih.gov For a reaction to proceed, reactants must overcome an energy barrier known as the activation energy, which is associated with the transition state. solubilityofthings.com By calculating the structures and energies of reactants, products, intermediates, and transition states, a full reaction energy diagram can be constructed. ntu.edu.sg

In the context of phenylpropiolate systems, computational studies have identified key intermediates and transition states in various reactions. For example, in the palladium-catalyzed spirocyclization, DFT was used to investigate the C–H bond activation step, finding it proceeds via a concerted outer-sphere metallation deprotonation mechanism. rsc.org Similarly, in the enzymatic decarboxylation of phenylpropiolic acid by Fdc1, quantum chemical cluster calculations were used to map the potential energy diagram and identify intermediates, though certain proposed intermediates were not located in the final model. researchgate.net The study of 3-phenylpropyl radicals using DFT has also helped determine the relative importance of fragmentation versus cyclization reactions by calculating the energetic barriers for these competing pathways. nih.gov

Spectroscopic Investigations in Research Contexts

Spectroscopic techniques, when combined with computational analysis, provide powerful probes into the structure and dynamics of molecules like this compound and its derivatives.

Infrared (IR) spectroscopy, particularly when performed in cryogenic matrices, offers a high-resolution view of the vibrational modes of a molecule. researchgate.netnih.gov In this technique, molecules are isolated in an inert gas matrix (like nitrogen or xenon) at very low temperatures. aip.orgaip.org This minimizes intermolecular interactions and allows for the study of individual conformers.

For phenylpropiolic acid (PPA), IR spectroscopy in N₂ and Xe matrices was used to study its conformational isomers. researchgate.netaip.org Upon deposition, only the more stable cis-PPA conformer was observed, a finding that was fully consistent with quantum chemical calculations predicting a large energy difference between the conformers. aip.org The experimental IR spectra showed excellent agreement with the theoretical spectrum calculated for cis-PPA using DFT(B3LYP) methods. aip.orgaip.org

A key finding from these studies was the in situ generation of the less stable trans-PPA conformer. researchgate.netnih.gov This was achieved by using selective narrowband IR radiation to excite the O-H stretching vibration of the cis conformer, inducing its conversion to the trans form. aip.orgresearchgate.net This allowed for the first experimental IR characterization of the trans-PPA conformer. The study also observed that the trans conformer would decay back to the more stable cis form in the dark via quantum tunneling. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure determination and for gaining insight into reaction mechanisms and kinetics. acs.org The ability to monitor reactions in real-time provides a direct view of the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. magritek.com

Benchtop NMR spectrometers, which can be placed directly in a laboratory fume hood, have made it practical to monitor reactions online. magritek.comnih.gov This technique offers quantitative data, as NMR signal intensity is directly proportional to concentration. magritek.com Advanced NMR techniques are particularly useful for studying reaction mechanisms, intermolecular interactions, and reaction kinetics. acs.org

In studies relevant to phenylpropiolate systems, such as gold(III)-catalyzed glycosylation using phenylpropiolate glycosyl donors, NMR is essential for characterizing the starting materials and the final glycoside products. acs.org Techniques like ¹H NMR, ¹³C NMR, COSY, and HSQC are routinely used for full structural assignment. acs.org Furthermore, NMR can be used to probe reaction mechanisms by detecting intermediates. For example, in the Biginelli condensation, ¹⁹F NMR was used to track fluorinated intermediates in real-time, providing mechanistic insights and allowing for the quantification of their rates of formation. nih.gov The development of specialized NMR probes allows for the study of catalytic reactions under constant flow conditions, enabling the collection of data on intermediates and products as they are generated on a solid catalyst surface.

Catalyst and Substituent Effects on Reactivity and Selectivity

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex interplay of catalysts and substituents in reactions involving 3-phenylpropiolate systems. These studies provide deep mechanistic insights, rationalize experimentally observed outcomes, and predict how reactivity and selectivity can be controlled. By modeling transition states, reaction intermediates, and energy barriers, researchers can systematically analyze how subtle electronic and steric modifications guide a reaction toward a desired product.

Catalyst-Mediated Reactivity and Regioselectivity

The choice of catalyst is paramount in directing the regiochemical outcome of transformations involving 3-phenylpropiolate and its derivatives. Theoretical models have been instrumental in understanding how different metal catalysts and associated ligands or additives influence reaction pathways.

In rhodium(III)-catalyzed C–H activation and annulation reactions, for example, computational modeling of transition states helps predict the influence of steric and electronic factors on regioselectivity. DFT calculations can elucidate the electronic effects that determine whether a reaction proceeds via one pathway over another, such as C2–N1 versus C3–N1 annulation. Additives, like silver salts, have been shown to suppress side reactions by stabilizing rhodium intermediates, a phenomenon that can be explored through computational analysis.

Similarly, in palladium-catalyzed carbonylation reactions, the choice of ligand significantly impacts efficiency. DFT studies can rationalize why bidentate nitrogen ligands enhance CO insertion more effectively than monodentate ligands. Gold-catalyzed reactions also benefit from computational analysis. The stereoelectronic properties of ligands coordinated to Au(I) and Au(III) species are critical factors in determining the selectivity of C-H bond functionalization. researchgate.net DFT and Natural Bond Orbital (NBO) studies on the cyclization of sesamol (B190485) 3-phenylpropiolate catalyzed by a (P,C)Au(III) complex revealed that the higher oxidation state of gold increases its oxophilicity, favoring the formation of a coordinative bond with the phenolate.

The mechanism of radical sulfonylation cyclization of phenyl propiolates has also been investigated. researchgate.net Depending on the system, combinations like potassium persulfate with a silver nitrate (B79036) catalyst or tert-butyl hydroperoxide with a potassium iodide catalyst are used. researchgate.net These reactions proceed via an ipso-cyclization followed by a 1,2-ester migration, a complex mechanism that can be mapped using computational methods to understand the role of the radical initiator and catalyst. researchgate.net

| Catalyst System | Reaction Type | Key Computational Finding | Reference |

|---|---|---|---|

| Rh(III) Complexes | C–H Activation/Annulation | Electronic tuning of the alkynoate ester favors specific annulation pathways (e.g., C2–N1 over C3–N1). | |

| Palladium with Bidentate N-Ligands | Carbonylation | Bidentate ligands (e.g., 2,2'-bipyridine) enhance CO insertion efficiency compared to monodentate ligands. | |

| (P,C)Au(III) Complexes | Cyclization of Phenolates | The high oxophilicity of the Au(III) center favors coordination with the phenolate, facilitating cyclization. | unipd.it |

| AgNO₃ / K₂S₂O₈ | Radical Sulfonylation/Cyclization | The silver catalyst promotes a radical mechanism involving ipso-cyclization and subsequent ester migration. | researchgate.net |

| Cobalt Complexes | [2+2+2] Cycloaddition | DFT calculations support a stepwise mechanism involving the formation of nonplanar cobaltacycloheptatriene intermediates. |

Substituent-Driven Mechanistic Pathways

Substituents on the phenyl ring of the propiolate system exert profound control over reaction mechanisms, often dictating the final product structure. Theoretical calculations have been crucial in explaining surprising experimental outcomes where a minor change in a substituent leads to a completely different reaction pathway.

A notable example is the reaction of N-aryl propynamides with dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride. acs.org Computational studies revealed that the electronic nature of a para-substituent on the aniline (B41778) moiety determines whether the reaction yields a quinolin-2-one or a spiro unipd.itmetabolomics.setrienone. acs.org DFT calculations showed that for mild substituents (like hydrogen), the reaction proceeds to the quinolin-2-one. acs.org However, for both electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -F) groups, the pathway diverges to form the spiro-compound. acs.org The calculations elucidated the complex mechanism, ruling out an initial hypothesis and identifying a key cationic intermediate whose fate is governed by the substituent. For the methoxy-substituted compound, the activation barrier for a critical methyl transfer step was found to be significantly lower than for alternative pathways, explaining the high yield of the spiro-product. acs.org

In the study of 3-phenylpropyl radicals, DFT calculations showed that energetic barriers for cyclization reactions are largely determined by the stability of the reactant radical. nih.gov The nature and position of substituents on the aromatic ring influence this stability through inductive and resonance effects. anu.edu.au These computational models indicated that cyclization is generally favored over fragmentation, unless the fragmentation produces a highly stabilized benzylic species. nih.gov The correlation between activation enthalpies and calculated radical stabilization energies (RSEs) generally follows Evans-Polanyi-Semenov behavior, providing a predictable framework for substituent effects. anu.edu.au

| Reactant System | Substituent (R) | Computational Finding | Observed Outcome | Reference |

|---|---|---|---|---|

| N-Aryl Propynamides + DMSO/SOCl₂ | -H (para) | The reaction pathway favors the formation of a bicyclic quinolin-2-one structure. | Quinolin-2-one | acs.org |

| -F (para) | The pathway leading to spirocyclization and defluorination is energetically favored. | Spiro unipd.itmetabolomics.setrienone | acs.org | |

| -OMe (para) | The activation barrier for methyl transfer to form the spiro-compound is ~20 kcal/mol lower than competing pathways. | Spiro unipd.itmetabolomics.setrienone | acs.org | |

| Substituted 3-Phenylpropyl Radicals | Electron-donating | Substituents stabilize the reactant radical, influencing the activation barrier for cyclization. | Cyclization favored | nih.govanu.edu.au |

| Electron-withdrawing | Substituents can destabilize the radical, affecting the balance between cyclization and fragmentation. | Fragmentation may compete | nih.govanu.edu.au |

Q & A

Q. What are the optimal synthetic routes for Sodium 3-phenylpropiolate, and how can purity be validated?

this compound is typically synthesized via base-promoted reactions of terminal alkynes with appropriate electrophiles. For example, tert-butyl derivatives (e.g., tert-butyl 3-phenylpropiolate) are prepared using tert-butanol and propiolic acid under catalytic conditions . Post-synthesis, purity is validated using chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and spectroscopic techniques (¹H/¹³C NMR, IR). Quantitative analysis via HPLC or GC-MS is recommended for detecting trace impurities. Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst loading) and comparing spectral data with literature .

Q. How should researchers characterize this compound’s stability under varying experimental conditions?

Stability studies should assess thermal, photochemical, and hydrolytic degradation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For hydrolytic stability, incubate the compound in buffers of varying pH (1–13) and monitor degradation via UV-Vis spectroscopy or LC-MS. Photostability is tested under UV/visible light exposure (ICH Q1B guidelines). Report deviations in spectroscopic peaks (e.g., alkyne C≡C stretch at ~2100 cm⁻¹ in IR) to infer structural changes .

Q. What experimental protocols ensure reproducibility in reactions involving this compound?

Reproducibility requires strict control of stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps). Detailed procedural logs should include:

- Precursor ratios (e.g., alkyne:base molarity).

- Reaction time/temperature profiles.

- Post-reaction workup (quenching, extraction solvents).

- Spectroscopic and chromatographic validation at each stage. Cross-reference methods with peer-reviewed syntheses (e.g., tert-butyl propiolate derivatives) and report deviations .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in transition-metal-catalyzed cycloadditions?

Mechanistic probes include isotopic labeling (e.g., D₂O quenching to track proton transfer), kinetic isotope effects, and trapping of intermediates. For example, cobaltacycloheptatriene intermediates in [2+2+2] cycloadditions can be isolated and characterized via X-ray crystallography or EXAFS. Spectroscopic monitoring (in situ FTIR, NMR) of reaction progress under controlled conditions (e.g., low temperature) helps identify rate-determining steps . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and validate experimental observations .

Q. What computational strategies predict this compound’s reactivity in novel reaction systems?

DFT-based methods (e.g., M06-2X/cc-pVTZ) calculate electronic properties (HOMO/LUMO energies, Fukui indices) to predict regioselectivity in alkyne activation. Solvent effects are modeled using implicit solvation (e.g., SMD). Compare computed activation barriers (ΔG‡) with experimental kinetics to refine mechanistic hypotheses. Open-source tools like ORCA or Gaussian are recommended for reproducibility .

Q. How should researchers resolve contradictions in catalytic performance data involving this compound?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst loading). Mitigation steps:

- Standardize substrate purity (e.g., ≥99% via recrystallization).

- Conduct control experiments (e.g., catalyst-free reactions).

- Use statistical tools (ANOVA, error propagation analysis) to quantify uncertainty.

- Cross-validate findings with multiple characterization techniques (e.g., XRD for crystallinity, SEM for morphology). Document all parameters in supplemental materials for peer review .

Q. What methodologies identify and address knowledge gaps in this compound’s applications?

Systematic literature reviews should map existing studies (e.g., catalytic applications, photophysical properties) and highlight under-explored areas (e.g., biological activity, supramolecular chemistry). Use databases like SciFinder or Reaxys with keywords “this compound” and “alkyne activation.” Prioritize hypotheses addressing gaps (e.g., “Can this compound act as a ligand in asymmetric catalysis?”) and design experiments with orthogonal analytical validation .

Methodological Guidelines

- Data Reporting : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw data (e.g., NMR shifts, chromatograms) in supplementary files .

- Error Analysis : Calculate and report standard deviations, confidence intervals, and limits of detection/quantification for critical measurements .

- Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., handling air-sensitive reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.